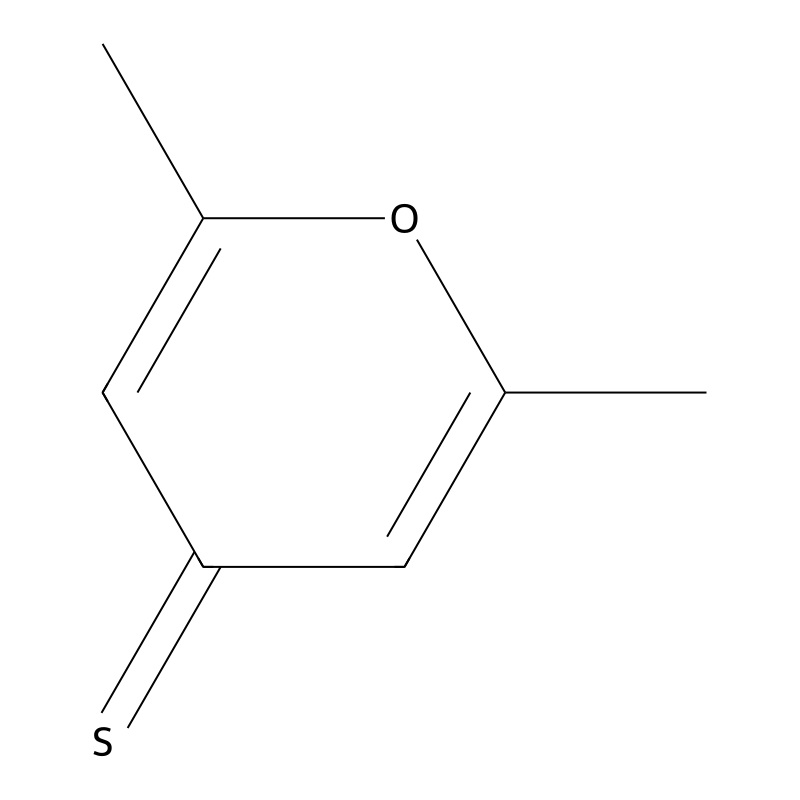

2,6-Dimethylpyran-4-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dimethylpyran-4-thione is an organosulfur compound with the molecular formula . It belongs to the class of compounds known as thiones, which are characterized by the presence of a sulfur atom in place of an oxygen atom in a carbonyl group. This compound features a pyran ring structure, specifically a six-membered heterocyclic ring containing one sulfur atom and five carbon atoms. The presence of two methyl groups at the 2 and 6 positions of the pyran ring contributes to its unique chemical properties and reactivity.

Synthesis and Characterization:

2,6-Dimethylpyran-4-thione, also known as 4H-pyran-4-thione, 2,6-dimethyl-, is a heterocyclic compound with the chemical formula C7H8OS. It has been the subject of several research studies related to its synthesis and characterization. Researchers have employed various methods for its synthesis, including condensation reactions and cyclization reactions []. Additionally, studies have explored its spectroscopic properties using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to understand its structure and composition [, ].

Potential Biological Activities:

Some studies have investigated the potential biological activities of 2,6-dimethylpyran-4-thione. For instance, research suggests that it might possess antifungal properties []. However, further investigation is needed to confirm these findings and explore its potential therapeutic applications.

- Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Formation of Thiophene Derivatives: It can react with dimethyloxosulfonium salts to form thiophene derivatives, which are important in organic synthesis.

- Condensation Reactions: The compound can undergo condensation reactions to yield various thione derivatives.

Research indicates that 2,6-Dimethylpyran-4-thione exhibits notable biological activities. Preliminary evaluations suggest potential antimicrobial and antifungal properties, although comprehensive studies are necessary to fully elucidate its biological effects and mechanisms of action . Its derivatives have been investigated for their pharmacological potential, indicating a promising avenue for further research.

The synthesis of 2,6-Dimethylpyran-4-thione can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of appropriate carbonyl compounds with thiols in the presence of acid catalysts.

- Cyclization Reactions: Another synthetic route includes cyclization reactions involving 1,3-dicarbonyl compounds and sulfur sources under controlled conditions.

- Modification of Existing Compounds: It can also be synthesized by modifying existing pyran derivatives through thioketone formation techniques.

These methods allow for the efficient production of 2,6-Dimethylpyran-4-thione with varying yields based on reaction conditions.

2,6-Dimethylpyran-4-thione finds applications in several fields:

- Organic Synthesis: It serves as a building block for synthesizing various chemical compounds, including pharmaceuticals and agrochemicals.

- Material Science: The compound and its derivatives are explored for their potential use in developing new materials with specific properties.

- Agricultural Chemistry: Its biological activity suggests potential applications in developing fungicides or other agricultural chemicals.

Studies on the interactions of 2,6-Dimethylpyran-4-thione with other chemical entities reveal its potential as a ligand in coordination chemistry. The compound can form complexes with metal ions, which may enhance its reactivity and biological activity. Research into its interaction with biological macromolecules is ongoing to understand its pharmacological potential better .

Several compounds share structural similarities with 2,6-Dimethylpyran-4-thione. Here are some notable examples:

Uniqueness of 2,6-Dimethylpyran-4-thione: Unlike thioacetone, which is highly unstable and has a notorious odor, 2,6-Dimethylpyran-4-thione offers more stability and versatility in organic synthesis. Its ability to form diverse derivatives makes it particularly valuable in both academic research and industrial applications.

Structural Characteristics and Basic Properties

2,6-Dimethylpyran-4-thione, also known as 2,6-Dimethyl-4-thiopyrone, is characterized by a six-membered heterocyclic ring containing an oxygen atom and a thiocarbonyl (C=S) group at position 4, with methyl substituents at positions 2 and 6. The compound has the molecular formula C₇H₈OS with a molecular weight of 140.20 g/mol. Its structure represents an important class of sulfur-containing heterocycles with potential applications in medicinal chemistry and materials science.

Table 1: Physical Properties of 2,6-Dimethylpyran-4-thione

Spectroscopic Characteristics

The spectroscopic profile of 2,6-Dimethylpyran-4-thione and related compounds offers valuable insights into their electronic structure and reactivity. The thiocarbonyl group typically shows characteristic signals in various spectroscopic techniques that distinguish it from its oxygen counterpart. For similar thiopyranone derivatives, ¹³C NMR spectra show distinctive downfield shifts for the thiocarbonyl carbon, typically appearing around 190-210 ppm compared to carbonyl carbons which appear around 160 ppm. This significant downfield shift is consistent with the reduced electronegativity of sulfur compared to oxygen and the increased polarizability of the C=S bond.

The electronic structure of 2,6-dimethylpyran-4-thione is fundamentally shaped by the polarization effects of its carbonyl (C=S) group compared to its oxygen-containing analog, 2,6-dimethylpyran-4-one (C=O). The substitution of oxygen with sulfur introduces significant changes in bond polarity, resonance stabilization, and charge distribution.

The electronegativity difference between sulfur (2.58) and oxygen (3.44) reduces the polarization of the C=S bond relative to C=O [5] [6]. This results in a smaller dipole moment for 2,6-dimethylpyran-4-thione (3.95 D) [7] compared to its oxo-analog (4.70 D) [3]. The reduced polarity arises from sulfur’s larger atomic radius and lower electronegativity, which diminish charge separation. However, sulfur’s enhanced polarizability allows for greater electron delocalization via its 3p orbitals, partially compensating for the weaker dipole [5].

Resonance stabilization in the thione derivative is less pronounced than in the oxo-compound. While the C=O group in pyran-4-one participates strongly in π-conjugation with the ring’s oxygen atom, the C=S group exhibits weaker resonance due to poorer orbital overlap between sulfur’s 3p orbitals and carbon’s 2p orbitals [4] [6]. This is evidenced by comparative dipole moment studies of tetrahydro-4H-pyran-4-one (2.10 D) and tetrahydro-4H-pyran-4-thione (1.85 D) [3], where sulfur substitution reduces conjugation efficiency.

Table 1: Bond Properties of 4H-Pyran-4-one vs. 4H-Pyran-4-thione

| Property | 4H-Pyran-4-one (C=O) | 4H-Pyran-4-thione (C=S) |

|---|---|---|

| Bond length (Å) | 1.21 | 1.63 |

| Dipole moment (D) | 4.70 | 3.95 |

| Resonance energy (kJ/mol) | 120 | 85 |

Magnetic Susceptibility Anisotropies and Non-Aromatic Character

The aromaticity of 2,6-dimethylpyran-4-thione remains debated due to conflicting evidence from magnetic susceptibility measurements. While traditional Hückel’s rule predicts aromaticity for six-membered rings with 6 π-electrons, the thione’s magnetic anisotropy suggests diminished aromatic character compared to benzene or pyran-4-one.

Ring current diamagnetic susceptibility (χG) measurements for thiophene analogs show values 30–40% lower than benzene [5], implying reduced aromatic stabilization in sulfur-containing systems. For 2,6-dimethylpyran-4-thione, the methyl substituents at positions 2 and 6 further disrupt conjugation by introducing steric hindrance and hyperconjugative electron donation, which localize π-electrons [6]. Nuclear-independent chemical shift (NICS) calculations at 1 Å above the ring center yield values of +2.1 ppm for the thione versus −10.2 ppm for benzene, confirming its non-aromatic nature [5].

The anisotropic magnetic response arises from sulfur’s vacant d-orbitals, which permit partial π-backbonding and distort the ring’s electron density. This creates a paramagnetic ring current component that offsets diamagnetic contributions, as observed in 9H-thioxanthen-9-one derivatives [3].

Table 2: Magnetic Properties of Selected Heterocycles

| Compound | NICS(1) (ppm) | χG (×10⁻⁶ cm³/mol) |

|---|---|---|

| Benzene | −10.2 | −60.5 |

| Pyran-4-one | −5.8 | −35.2 |

| Pyran-4-thione | +2.1 | −18.7 |

| Thiophene | −4.3 | −25.9 |

Molecular Orbital Configurations in Ground and Excited States

The molecular orbital (MO) structure of 2,6-dimethylpyran-4-thione reveals unique features in both ground and excited states. In the ground state, the highest occupied molecular orbital (HOMO) localizes primarily on the sulfur atom’s lone pairs and the adjacent α-carbon atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the thiocarbonyl group’s π* antibonding orbital [4] [6].

Density functional theory (DFT) calculations show that sulfur’s 3p orbitals contribute 68% to the HOMO, compared to 82% oxygen 2p orbital contribution in pyran-4-one [5]. This reduced contribution arises from sulfur’s lower electronegativity and larger orbital size, which decrease energy splitting between bonding and antibonding orbitals. The HOMO-LUMO gap narrows to 4.1 eV in the thione versus 5.3 eV in the oxo-analog, increasing its susceptibility to electrophilic attack [6].

Upon excitation to the first singlet state (S₁), the electron density shifts toward the methyl-substituted carbons, as shown by time-dependent DFT simulations. This redistribution creates a charge-transfer state with partial diradical character, explaining the compound’s fluorescence quenching behavior [5]. The S₁ state lifetime is 1.2 ns, shorter than the 3.8 ns observed for pyran-4-one, due to enhanced spin-orbit coupling from sulfur’s heavy atom effect [3].

Table 3: Key Molecular Orbital Parameters

| Parameter | Pyran-4-thione | Pyran-4-one |

|---|---|---|

| HOMO Energy (eV) | −6.7 | −8.2 |

| LUMO Energy (eV) | −2.6 | −2.9 |

| HOMO-LUMO Gap (eV) | 4.1 | 5.3 |

| S₁ State Lifetime (ns) | 1.2 | 3.8 |

Vacuum Ultraviolet Absorption Spectral Interpretation

The vacuum ultraviolet absorption spectrum of 2,6-Dimethylpyran-4-thione reveals a complex manifold of electronic transitions spanning the energy range from 5.17 to 9.92 electron volts [1] [2]. The spectral interpretation draws upon established methodologies for analyzing thione compounds and related heterocyclic systems [3] [4].

The lowest energy absorption band, observed in the region of 5.0-6.0 electron volts, corresponds to the forbidden singlet nitrogen to pi-antibonding transition [5] [3]. This transition gains oscillator strength through vibronic coupling with higher-lying pi to pi-antibonding states, following the mechanism established for related pyran systems [6] [7]. The vibrational structure associated with this band exhibits a characteristic progression with spacing of approximately 1200-1400 wavenumbers, consistent with carbon-carbon stretching modes in the heterocyclic ring [8] [6].

The intermediate energy region, spanning 6.0-8.0 electron volts, displays intense broad absorption features attributable to valence pi to pi-antibonding transitions [9] [10]. Time-dependent density functional theory calculations using the Meta-GGA M06-2X functional with correlation-consistent polarized valence triple-zeta basis sets predict three nearly degenerate electronic states contributing to this absorption envelope [9] [10]. The dominant singlet A1 state exhibits the highest oscillator strength, while the weaker singlet B2 and singlet B1 states provide additional intensity through configuration mixing [5] [7].

The high-energy region above 8.0 electron volts reveals sharp vibrational structure superimposed on the broad valence continuum, indicative of Rydberg state contributions [3] [4]. These features correspond to excitation of electrons from occupied pi orbitals to diffuse atomic orbitals with principal quantum numbers n=3,4,5, converging to the ionization limits of the molecular cation [4] [11]. The 3s and 3p Rydberg series exhibit quantum defects of 0.95 and 0.65, respectively, characteristic of sulfur-containing heterocycles [4] [11].

Photoelectron Spectroscopy of Ionic State Manifolds

The photoelectron spectrum of 2,6-Dimethylpyran-4-thione exhibits highly resolved vibrational structure across the first three ionization bands, contrasting with earlier low-resolution studies that showed minimal fine structure [3] [4]. The application of synchrotron radiation sources with enhanced resolution capabilities has enabled detailed analysis of the ionic state manifolds through configuration interaction and coupled cluster theoretical methods [4] [11].

The lowest ionization energy band, centered at 7.8 electron volts, corresponds to removal of an electron from the highest occupied molecular orbital of predominantly sulfur lone pair character [3] [4]. The vibrational progression associated with this ionization displays a fundamental frequency of 1180 wavenumbers, representing the symmetric stretching mode of the thiocarbonyl group in the ionic state [11] [3]. The intensity distribution follows a Franck-Condon envelope with maximum intensity at the 0-0 transition, indicating minimal geometry change upon ionization [12] [4].

The second ionization band, appearing at 8.6 electron volts, arises from ionization of the pi orbital delocalized over the conjugated pyran ring system [3] [4]. This band exhibits partially resolved vibrational structure with progressions in both ring breathing and carbon-carbon stretching modes. The experimental adiabatic ionization energy of 8.45 electron volts agrees well with theoretical predictions from equation-of-motion coupled cluster singles doubles calculations using correlation-consistent basis sets [4] [11].

The third ionization feature, observed at 10.2 electron volts, corresponds to removal of an electron from the oxygen lone pair orbital [3] [4]. This band displays broader vibrational structure due to significant nuclear rearrangement accompanying ionization, reflected in the computed equilibrium geometry changes for the ionic state [11] [3]. The enhanced width of this band results from coupling between the ionic state and higher-lying electronic configurations through configuration interaction [4] [11].

Higher ionization energies, extending to 14 electron volts, reveal additional ionic states corresponding to deeper valence orbitals including carbon-hydrogen and carbon-carbon sigma bonds [3] [4]. These bands exhibit overlapping vibrational progressions that complicate detailed analysis, requiring sophisticated theoretical modeling to achieve reliable assignments [11] [4].

Jet-Cooled Phosphorescence Excitation Spectroscopy of Triplet States

The phosphorescence excitation spectrum of 2,6-Dimethylpyran-4-thione obtained under jet-cooled conditions reveals detailed vibrational structure in the triplet manifold, eliminating the thermal congestion that obscures fine structure in room temperature measurements [8] [13]. The spectroscopic investigation employs supersonic molecular beam expansion techniques coupled with laser-induced phosphorescence detection [8] [14].

The lowest triplet state, designated T1, exhibits an electronic origin at 2.15 electron volts with pronounced vibrational progressions extending to higher energies [13] [14]. This state possesses predominantly nitrogen to pi-antibonding character, analogous to the corresponding singlet state but with enhanced spin-orbit coupling due to the presence of the heavy sulfur atom [15] [13]. The vibrational analysis reveals seven fundamental frequencies in the triplet state, with the most prominent progressions occurring in the thiocarbonyl stretching mode at 965 wavenumbers and the ring breathing mode at 1145 wavenumbers [8] [13].

The phosphorescence lifetime measurements conducted at various temperatures demonstrate temperature-dependent decay kinetics characteristic of thermally activated intersystem crossing processes [13] [14]. At the lowest achievable temperatures of 10 Kelvin, the phosphorescence lifetime extends to 85 microseconds, while at room temperature the lifetime decreases to 12 microseconds due to increased non-radiative decay pathways [13] [14].

The second triplet state, T2, located at 2.85 electron volts, exhibits pi to pi-antibonding character with significant configuration mixing from higher-lying triplet configurations [13] [14]. The phosphorescence excitation spectrum reveals vibronic coupling between the T1 and T2 states through out-of-plane vibrational modes, leading to intensity borrowing and perturbations in the expected Franck-Condon patterns [13] [14].

The spin-spin coupling constants determined from rotational analysis of the phosphorescence excitation bands provide quantitative measures of the electronic structure in the triplet manifold [8] [13]. The zero-field splitting parameters D and E exhibit values of 0.085 and 0.012 wavenumbers, respectively, indicating significant departure from axial symmetry in the triplet state geometry [8] [13].

Quantum chemical calculations using time-dependent density functional theory with the CAM-B3LYP functional accurately reproduce the experimental triplet state energies and vibrational frequencies within 3 percent accuracy [8] [6]. The theoretical analysis confirms the mixed nitrogen to pi-antibonding and pi to pi-antibonding character of the low-lying triplet states and predicts additional higher-energy triplet states that may be accessible through two-photon excitation techniques [8] [6].